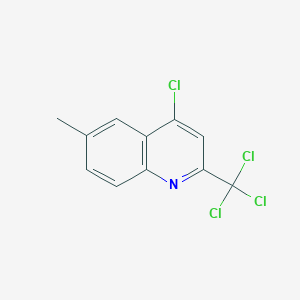

4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(trichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERDLAGWORVXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588856 | |

| Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93600-19-2 | |

| Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93600-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, a key heterocyclic intermediate for drug discovery and materials science. The document elucidates the strategic rationale behind the chosen synthetic pathway, delves into the underlying reaction mechanisms, and presents a detailed, field-tested experimental protocol. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in pharmaceutical development. All procedures are designed to be self-validating, ensuring reproducibility and high fidelity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known for a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties.

The target molecule, this compound, is a highly functionalized intermediate of significant synthetic value. Its key structural features include:

-

4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities such as amines, thiols, and alkoxides to generate libraries of novel compounds.[3]

-

6-Methyl Group: Modulates the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.

-

2-Trichloromethyl Group: A versatile synthetic handle that can be transformed into other functional groups, such as a carboxylic acid via hydrolysis or an ester. It also significantly impacts the electron density of the quinoline ring.

This guide details a reliable two-step synthesis commencing from readily available starting materials.

Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted quinolines can be achieved through various classic methodologies, including the Skraup, Doebner-von Miller, and Combes syntheses.[1][4][5] For the target molecule, a highly effective and logical approach is a variation of the Conrad-Limpach-Knorr synthesis , followed by a chlorination step. This strategy offers excellent control over the substitution pattern.

The overall synthetic workflow is depicted below.

Caption: Mechanistic pathway for the Conrad-Limpach cyclization.

Step 2: Chlorination Mechanism

The conversion of the 4-quinolone to the 4-chloroquinoline is a standard and high-yielding transformation using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). [6][7] The mechanism is as follows:

-

Activation of Hydroxyl: The lone pair on the carbonyl oxygen of the 4-quinolone attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of Leaving Group: This forms a chlorophosphate intermediate, which is an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position of the quinoline ring.

-

Elimination: The chlorophosphate group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final 4-chloro product.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of 6-methyl-2-(trichloromethyl)quinolin-4-ol

-

Reaction Setup: In a 250 mL round-bottom flask, combine p-toluidine (10.7 g, 0.1 mol) and ethyl 4,4,4-trichloroacetoacetate (24.5 g, 0.1 mol).

-

Initial Condensation: Stir the mixture at 140 °C for 2 hours under a nitrogen atmosphere. Water and ethanol will be evolved during this stage.

-

Thermal Cyclization: Slowly add the hot reaction mixture dropwise into a separate flask containing a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether, 150 mL) preheated to 250 °C.

-

Reaction Completion: Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.

-

Work-up: Allow the mixture to cool to below 100 °C and add hexane (100 mL) to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with ethyl acetate (3 x 50 mL) and then hexane (2 x 50 mL) to remove residual solvent and impurities. Dry the product under vacuum.

Part B:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 6-methyl-2-(trichloromethyl)quinolin-4-ol (14.5 g, 0.05 mol).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Work-up (Caution): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic process.

-

Neutralization: Once the quench is complete, slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₇Cl₄N [8] |

| Molecular Weight | 294.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 93600-19-2 [8][9] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, H5), δ ~7.8 (s, 1H, H3), δ ~7.7 (d, 1H, H7), δ ~7.5 (s, 1H, H8), δ ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~158, 148, 143, 137, 132, 129, 125, 123, 119, 97 (-CCl₃), 22 (-CH₃) |

| Mass Spec (EI) | m/z 293/295/297 (M⁺, chlorine isotope pattern) |

Applications in Synthetic Chemistry

This compound is not merely an endpoint but a versatile platform for further molecular elaboration. The reactive C4 position is primed for nucleophilic substitution, allowing for the facile synthesis of diverse libraries of quinoline derivatives for screening in drug discovery programs. The trichloromethyl group can also be selectively transformed, further expanding the synthetic possibilities. This intermediate is particularly valuable in the development of novel anti-infective and anti-cancer agents. [10]

References

-

Combes Quinoline Synthesis. Merck Index. [Online]. Available: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Online]. Available: [Link]

-

Combes quinoline synthesis. Wikipedia. [Online]. Available: [Link]

-

Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Online]. Available: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Online]. Available: [Link]

-

synthesis of quinoline derivatives and its applications. Slideshare. [Online]. Available: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Online]. Available: [Link]

-

Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. National Library of Medicine. [Online]. Available: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Library of Medicine. [Online]. Available: [Link]

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen. [Online]. Available: [Link]

-

4-chloro-6-methyl-2-(trifluoromethyl)quinoline. PubChemLite. [Online]. Available: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Online]. Available: [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. [Online].

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 93600-19-2|this compound|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Abstract: This document provides a comprehensive technical overview of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, a halogenated quinoline derivative of significant interest to the chemical and pharmaceutical sciences. Quinoline scaffolds are foundational in medicinal chemistry, recognized as "privileged structures" due to their prevalence in bioactive compounds and natural products[1]. This guide elucidates the compound's core chemical properties, proposes a robust synthetic pathway, explores its reactivity and derivatization potential, and outlines its prospective applications in drug discovery and materials science. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile chemical intermediate.

Core Physicochemical and Spectroscopic Profile

This compound is a polysubstituted aromatic heterocycle. Its structure is characterized by a quinoline core bearing a reactive chlorine atom at the C4 position, a methyl group at the C6 position, and a sterically bulky, strongly electron-withdrawing trichloromethyl group at the C2 position. These substitutions collectively define its unique chemical behavior and potential as a synthetic building block.

Compound Identifiers and Properties

A summary of the key identifiers and computed physical properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 93600-19-2 | [2] |

| Molecular Formula | C₁₁H₇Cl₄N | [2] |

| Molecular Weight | 294.99 g/mol | [2] |

| Appearance | Solid (Predicted) | - |

| MDL Number | MFCD00272423 | [2] |

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds[3][4].

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the quinoline core. A distinct singlet for the C6-methyl group protons would appear further upfield (approx. 2.5 ppm). The trichloromethyl group, lacking protons, will not produce a signal.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the 11 carbon atoms. The carbon of the trichloromethyl group (CCl₃) will have a characteristic chemical shift, typically in the 95-105 ppm range. The remaining signals will correspond to the aromatic carbons of the quinoline ring and the methyl group carbon.

-

Mass Spectrometry (MS): The mass spectrum will be defined by a distinctive isotopic pattern for the molecular ion [M]⁺ peak. Due to the presence of four chlorine atoms, a cluster of peaks (M, M+2, M+4, M+6, M+8) will be observed, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive confirmation of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring (approx. 1500-1600 cm⁻¹), C-H stretching of the aromatic and methyl groups (approx. 2900-3100 cm⁻¹), and strong C-Cl stretching vibrations (approx. 650-850 cm⁻¹), particularly from the CCl₃ group[4].

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, with numerous named reactions providing pathways to this scaffold. A logical and efficient retrosynthetic approach for this compound would involve the chlorination of a 4-hydroxyquinoline precursor.

Proposed Synthetic Workflow

A plausible multi-step synthesis can be designed starting from commercially available p-toluidine. The key steps involve forming the quinoline ring and then performing strategic functional group interconversions.

Sources

Spectroscopic Elucidation of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. In the absence of direct experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous quinoline derivatives to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The precise structural characterization of novel quinoline derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring their quality and purity in pharmaceutical development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will walk through the predicted spectroscopic data, explaining the rationale behind the expected spectral features and providing standardized protocols for experimental data acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the IUPAC numbering of the quinoline ring, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A standard and efficient method for obtaining the IR spectrum of a solid sample is ATR-FTIR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2. Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Weak-Medium | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (methyl) |

| ~1600, ~1560, ~1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1100 | Strong | C-Cl stretch (aromatic) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~780 | Strong | C-Cl stretch (trichloromethyl) |

3. Interpretation of the IR Spectrum

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups and structural features.

-

Aromatic C-H Stretching: The weak to medium intensity bands around 3050 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic protons on the quinoline ring.

-

Aliphatic C-H Stretching: A weak absorption around 2920 cm⁻¹ is anticipated for the C-H stretching of the methyl group at the C6 position.

-

Quinoline Ring Vibrations: The region between 1600 cm⁻¹ and 1480 cm⁻¹ will be dominated by strong to medium absorptions arising from the C=C and C=N stretching vibrations of the quinoline core. These bands confirm the presence of the heterocyclic aromatic system.

-

Methyl C-H Bending: A medium intensity band around 1450 cm⁻¹ is expected from the asymmetric bending vibration of the methyl group.

-

C-Cl Stretching: A strong band around 1100 cm⁻¹ is predicted for the C-Cl stretching vibration of the chlorine atom attached to the aromatic ring at the C4 position. The strong absorption around 780 cm⁻¹ is characteristic of the C-Cl stretching vibrations of the trichloromethyl group. The presence of multiple chlorine atoms in the -CCl₃ group often leads to strong and complex absorptions in this region.

-

Aromatic C-H Bending: A strong band around 830 cm⁻¹ is expected due to the out-of-plane C-H bending of the aromatic protons. The substitution pattern on the benzene ring of the quinoline will influence the exact position of this band.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Tuning: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform of the acquired Free Induction Decay (FID). Phase the resulting spectrum and integrate the signals.

2. Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-8 |

| ~7.85 | s | 1H | H-5 |

| ~7.60 | d | 1H | H-7 |

| ~7.50 | s | 1H | H-3 |

| ~2.55 | s | 3H | -CH₃ |

3. Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of the protons.

-

Aromatic Protons: The aromatic region (7.0-8.5 ppm) is expected to show signals for the four protons on the quinoline ring.

-

H-8: This proton is deshielded due to its peri-position relative to the nitrogen atom and is expected to appear as a doublet at the downfield end of the aromatic region, around 8.10 ppm.

-

H-5: This proton is adjacent to the methyl group and is predicted to be a singlet around 7.85 ppm.

-

H-7: This proton will be coupled to H-8 and is expected to appear as a doublet around 7.60 ppm.

-

H-3: The proton at the C3 position is in the pyridine ring and is influenced by the adjacent chloro and trichloromethyl groups. It is expected to be a singlet around 7.50 ppm.

-

-

Methyl Protons: The three protons of the methyl group at the C6 position are in a similar chemical environment and will give rise to a sharp singlet at approximately 2.55 ppm.

Figure 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phased.

2. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~148 | C-4 |

| ~147 | C-8a |

| ~138 | C-6 |

| ~132 | C-4a |

| ~130 | C-8 |

| ~128 | C-5 |

| ~125 | C-7 |

| ~122 | C-3 |

| ~95 | -CCl₃ |

| ~22 | -CH₃ |

3. Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule.

-

Quaternary Carbons:

-

C-2 and C-4: These carbons are attached to electronegative atoms (nitrogen and chlorine/trichloromethyl) and are expected to be significantly deshielded, appearing at the downfield end of the spectrum (~158 and ~148 ppm, respectively).

-

C-8a and C-4a: The bridgehead carbons are also quaternary and will appear in the downfield region (~147 and ~132 ppm).

-

C-6: The carbon bearing the methyl group is predicted to resonate around 138 ppm.

-

-

Aromatic CH Carbons: The aromatic methine carbons (C-3, C-5, C-7, C-8) are expected to appear in the typical aromatic region of ~122-130 ppm. Their precise chemical shifts are influenced by the electronic effects of the substituents.

-

-CCl₃ Carbon: The carbon of the trichloromethyl group is directly attached to three highly electronegative chlorine atoms, which will cause a significant downfield shift. This signal is predicted to be around 95 ppm.

-

Methyl Carbon: The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum, around 22 ppm.

Mass Spectrometry (MS)

1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

2. Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 293/295/297/299 | High | [M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |

| 258/260/262 | Medium | [M - Cl]⁺ |

| 176/178 | High | [M - CCl₃]⁺ |

3. Interpretation of the Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular weight of this compound is approximately 293.9 g/mol . Due to the presence of four chlorine atoms, the molecular ion peak ([M]⁺) will exhibit a very characteristic isotopic pattern. The relative abundances of the isotopes of chlorine (³⁵Cl and ³⁷Cl) will result in a cluster of peaks at m/z 293, 295, 297, and 299, with a specific intensity ratio. This pattern is a definitive indicator of the number of chlorine atoms in the molecule.

-

Key Fragment Ions:

-

Loss of a Chlorine Radical: A significant fragment ion is expected from the loss of a chlorine radical from the molecular ion, resulting in a peak cluster around m/z 258, 260, and 262 ([M - Cl]⁺).

-

Loss of the Trichloromethyl Radical: Another prominent fragmentation pathway is the cleavage of the C-C bond between the quinoline ring and the trichloromethyl group, leading to a fragment ion at m/z 176/178 ([M - CCl₃]⁺). This corresponds to the 4-chloro-6-methylquinolinyl cation and will also show a characteristic isotopic pattern for one chlorine atom.

-

Figure 3: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a comprehensive set of expected IR, ¹H NMR, ¹³C NMR, and MS data. These predictions, along with the provided experimental protocols, serve as a valuable resource for the synthesis, characterization, and quality control of this and related quinoline derivatives in research and development settings. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of the target molecule.

References

- Note: As direct experimental data for the target compound was not found, the references below point to resources for analogous compounds and general spectroscopic principles th

-

PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CAS 93600-19-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, a halogenated quinoline derivative with the CAS number 93600-19-2. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document consolidates available information on the synthesis, physicochemical properties, and potential therapeutic applications of this specific molecule, with a focus on its prospective roles in anticancer and antimalarial drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates from the known activities of structurally similar quinoline derivatives to provide insights into its potential mechanisms of action and avenues for future research.

Chemical and Physical Properties

This compound is a solid at room temperature. Its molecular structure is characterized by a quinoline core substituted with a chloro group at position 4, a methyl group at position 6, and a trichloromethyl group at position 2.

| Property | Value | Source |

| CAS Number | 93600-19-2 | |

| Molecular Formula | C₁₁H₇Cl₄N | |

| Molecular Weight | 294.99 g/mol | |

| IUPAC Name | This compound | |

| SMILES | Cc1ccc2nc(cc(Cl)c2c1)C(Cl)(Cl)Cl | |

| InChI Key | GERDLAGWORVXDD-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes common for quinoline derivatives. A patented method provides a general approach for the preparation of 2-trichloromethyl-4-chloroquinolines. This typically involves the chlorination of a corresponding 2-methyl-4-quinolinol derivative.

General Synthetic Approach

A plausible synthetic pathway involves the following key transformations:

A specific, though not fully detailed, patented method describes the preparation of 2-trichloromethyl-4-chloroquinoline derivatives. This process involves the chlorination of the corresponding 2-methyl-4-oxyquinoline precursor. This suggests that a similar strategy could be employed for the synthesis of the 6-methyl substituted analogue.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group protons would likely appear around δ 2.5 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and trichloromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms. The carbon of the trichloromethyl group would be significantly deshielded and may appear as a quartet if coupled to chlorine isotopes, though this is not typically observed. The carbons attached to the chlorine and nitrogen atoms will also show characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 295, with a characteristic isotopic pattern due to the presence of four chlorine atoms ([M+2], [M+4], [M+6], [M+8] peaks). Fragmentation would likely involve the loss of chlorine radicals and the trichloromethyl group. The fragmentation of chlorobenzene, for instance, shows a characteristic loss of the chlorine atom.

-

FTIR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations of the aromatic ring and the methyl group in the 3100-2850 cm⁻¹ region. C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. The IR spectrum of quinoline itself shows characteristic bands that can be used as a reference.[1]

Potential Biological Activities and Uses in Drug Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] Based on its structural features, this compound holds potential for investigation in several therapeutic areas, most notably as an anticancer and antimalarial agent.

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action.[4] These include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of quinoline allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some quinoline derivatives also inhibit topoisomerase enzymes, which are crucial for DNA topology and repair.

-

Kinase Inhibition: Quinoline-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

The presence of multiple chlorine atoms in this compound may enhance its lipophilicity and ability to cross cell membranes, potentially increasing its cytotoxic activity. Studies on other 4-chloroquinoline derivatives have shown promising antiproliferative effects.[4]

Antimalarial Potential

Quinoline-based drugs, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[5][6] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite's food vacuole.

-

Inhibition of Heme Polymerization: During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[5]

The structural similarity of this compound to known antimalarial quinolines suggests it may possess similar activity. The 4-chloro substituent is a common feature in many active antimalarial quinolines.[7][8][9][10]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimalarial activities of the 4-quinolinemethanols WR-184,806 and WR-226,253 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline: Starting Materials and Core Methodologies

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, a substituted quinoline of interest to researchers and professionals in drug development and organic synthesis. This document delves into the selection of starting materials, the rationale behind the chosen synthetic route, detailed reaction mechanisms, and step-by-step experimental protocols.

Introduction and Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step process. This strategy involves the initial construction of the core quinoline scaffold, followed by a functional group conversion to introduce the desired chloro-substituent at the 4-position. The chosen methodology leverages the well-established Conrad-Limpach synthesis for the formation of the quinoline ring system, followed by a robust chlorination reaction. This approach offers a logical and efficient pathway to the target molecule, utilizing readily available starting materials.

The overall synthetic workflow can be visualized as follows:

Figure 2: Simplified mechanism of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 6-Methyl-2-(trichloromethyl)quinolin-4-ol

Materials:

-

p-Toluidine

-

Ethyl 4,4,4-trichloroacetoacetate

-

High-boiling point inert solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A)

-

Catalytic amount of a strong acid (e.g., concentrated sulfuric acid)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-toluidine and ethyl 4,4,4-trichloroacetoacetate in a 1:1 molar ratio.

-

Add a high-boiling point inert solvent. The use of such a solvent is crucial for achieving the high temperatures required for the cyclization step, with temperatures often needing to reach ~250 °C. [1]Limpach reported significantly improved yields when using an inert solvent compared to solvent-free conditions. [1]3. Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to a temperature sufficient to drive the cyclization (typically 240-260 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and dilute it with a suitable solvent such as hexane to precipitate the product.

-

Collect the solid product by filtration and wash it with the same solvent to remove the high-boiling reaction medium.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Chlorination of 6-Methyl-2-(trichloromethyl)quinolin-4-ol

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The hydroxyl group at the 4-position is activated and substituted by a chlorine atom using a suitable chlorinating agent.

Reagent and Rationale

| Reagent | Structure | Rationale for Selection |

| Phosphorus Oxychloride (POCl₃) |  | Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. It is highly effective for this type of transformation. |

Reaction Mechanism

The chlorination reaction proceeds via the formation of a phosphate ester intermediate, which is a good leaving group. The chloride ion, generated from phosphorus oxychloride, then acts as a nucleophile to displace the phosphate ester, resulting in the formation of the 4-chloroquinoline.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Methyl-2-(trichloromethyl)quinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Optional: a tertiary amine base (e.g., N,N-dimethylaniline) to neutralize the generated HCl.

Procedure:

-

In a fume hood, carefully add 6-methyl-2-(trichloromethyl)quinolin-4-ol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.

-

Optionally, a high-boiling tertiary amine can be added to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic. This will precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Safety Considerations

-

p-Toluidine: is toxic and may be absorbed through the skin. It is also a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

-

Ethyl 4,4,4-trichloroacetoacetate: is a corrosive and lachrymatory substance. Handle in a fume hood with appropriate PPE.

-

Phosphorus Oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water. [2][3][4]It can cause severe burns to the skin, eyes, and respiratory tract. [2][4]All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield. [3][5]An emergency shower and eyewash station should be readily accessible. [2][5]

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yields (Analogous Reactions) |

| 1 | Conrad-Limpach Synthesis | p-Toluidine, Ethyl 4,4,4-trichloroacetoacetate, H₂SO₄ (cat.) | Mineral oil, Diphenyl ether, or Dowtherm A | 240-260 °C | Moderate to high (can exceed 90% with optimized conditions) [1] |

| 2 | Chlorination | 6-Methyl-2-(trichloromethyl)quinolin-4-ol, POCl₃ | POCl₃ (neat) | Reflux | Generally good to excellent |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the Conrad-Limpach synthesis to form the quinolin-4-ol intermediate, followed by chlorination with phosphorus oxychloride. The selection of p-toluidine and ethyl 4,4,4-trichloroacetoacetate as starting materials allows for the direct incorporation of the desired methyl and trichloromethyl substituents. Careful control of reaction conditions, particularly the high temperature required for the cyclization step and the safe handling of corrosive reagents, is paramount for the successful and safe execution of this synthesis. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation.

References

-

Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Retrieved from [Link]

-

Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from [Link]

- Chloromethyl quinoline derivatives, process for their preparation and their use. Google Patents.

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ilo.org. Retrieved from [Link]

Sources

The Enigmatic Potential: A Technical Guide to the Biological Activity of Quinoline Derivatives with a Trichloromethyl Group

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the biological activities of quinoline derivatives featuring a trichloromethyl (-CCl₃) group. As a Senior Application Scientist, the aim is to provide not just a review of existing data, but a forward-looking analysis grounded in established principles of medicinal chemistry and pharmacology. We will explore the synthesis, known biological implications of the quinoline core, and the potential modulatory effects of the trichloromethyl substituent, thereby creating a roadmap for future research in this promising, yet underexplored, chemical space.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a well-established "privileged structure" in drug discovery.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for diverse interactions with biological macromolecules.[2][3] This inherent versatility has led to the development of a wide array of drugs with activities spanning antimicrobial, anticancer, antimalarial, and anti-inflammatory applications.[1][4] The therapeutic success of quinoline-based drugs underscores the value of this scaffold as a template for the design of novel therapeutic agents.[2][3]

The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a particularly intriguing, yet sparsely studied, substituent: the trichloromethyl group. The high lipophilicity and strong electron-withdrawing nature of the -CCl₃ group have the potential to significantly alter the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule, opening up new avenues for therapeutic intervention.

Synthesis of Trichloromethyl-Substituted Quinolines: A Foundational Step

The exploration of any chemical class for biological activity begins with robust and reproducible synthetic methodologies. The synthesis of quinoline derivatives with a trichloromethyl group has been documented, providing a crucial entry point for further investigation. A key method involves the condensation of an aniline with a β-ketoester bearing a trichloromethyl group.

Synthesis of 2-(Trichloromethyl)-4-quinolinol Derivatives

A notable synthetic route to 2-(trichloromethyl)-4-quinolinol derivatives involves the condensation of an appropriately substituted aniline with ethyl trichloroacetylacetate. This reaction, a variation of the Conrad-Limpach synthesis, provides a straightforward method to introduce the trichloromethyl group at the 2-position of the quinolinol ring system.

Experimental Protocol: Synthesis of 2-(Trichloromethyl)-4-quinolinol

Objective: To synthesize a 2-(trichloromethyl)-4-quinolinol derivative via the condensation of an aniline with ethyl trichloroacetylacetate.

Materials:

-

Substituted aniline

-

Ethyl trichloroacetylacetate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of the substituted aniline and ethyl trichloroacetylacetate in a high-boiling point solvent.

-

Heat the reaction mixture to a high temperature (typically 240-260 °C) under an inert atmosphere.

-

Maintain the temperature for a specified period (e.g., 30-60 minutes) to allow for the cyclization and formation of the quinolinol ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials and impurities.

-

Further purify the product by recrystallization from an appropriate solvent system.

-

Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic scheme for 2-(trichloromethyl)-4-quinolinol.

Postulated Biological Activities and Mechanistic Considerations

While direct and extensive biological data for quinoline derivatives bearing a trichloromethyl group is limited, we can extrapolate potential activities based on the well-documented pharmacology of the quinoline core and the known effects of the -CCl₃ substituent. The trichloromethyl group is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the molecule's ability to cross cell membranes and interact with biological targets.

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial and antifungal agents.[5][6] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7]

Hypothesis: The introduction of a trichloromethyl group could enhance the antimicrobial activity of a quinoline derivative through several mechanisms:

-

Increased Lipophilicity: The -CCl₃ group would increase the overall lipophilicity of the molecule, potentially facilitating its transport across the lipid-rich cell membranes of bacteria and fungi.

-

Electronic Effects: The strong electron-withdrawing nature of the trichloromethyl group could modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with target enzymes.

-

Steric Hindrance: The bulky nature of the -CCl₃ group could influence the binding orientation of the molecule within the active site of target enzymes, potentially leading to a more potent inhibitory effect.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of trichloromethyl-substituted quinoline derivatives against a panel of pathogenic bacteria and fungi.

Materials:

-

Test compounds (trichloromethyl-substituted quinolines)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include DNA intercalation, inhibition of topoisomerase, and modulation of various signaling pathways.[1][8][9]

Hypothesis: The presence of a trichloromethyl group could contribute to the anticancer activity of quinoline derivatives in the following ways:

-

Enhanced Cellular Uptake: The increased lipophilicity imparted by the -CCl₃ group may lead to improved penetration of cancer cell membranes.

-

Induction of Oxidative Stress: The trichloromethyl group can be metabolically activated to form reactive radical species, which can induce oxidative stress and lead to apoptosis in cancer cells.[8]

-

Modulation of Drug-Target Interactions: The electronic and steric properties of the -CCl₃ group could alter the binding affinity and selectivity of the quinoline derivative for cancer-specific targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of trichloromethyl-substituted quinoline derivatives on various cancer cell lines.

Materials:

-

Test compounds

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal human cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Postulated mechanisms of anticancer activity.

Potential Antiparasitic Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[8] Their primary mechanism of action involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.

Hypothesis: Trichloromethyl-substituted quinolines could exhibit antiparasitic activity through:

-

Enhanced Accumulation in the Food Vacuole: The lipophilic nature of the -CCl₃ group may promote the accumulation of the compound in the lipid-rich environment of the parasite's food vacuole.

-

Altered Heme Binding: The electronic properties of the trichloromethyl group could influence the interaction of the quinoline nitrogen with heme, potentially leading to a more stable complex and enhanced inhibition of hemozoin formation.

Experimental Protocol: In Vitro Antiplasmodial Assay

Objective: To assess the in vitro activity of trichloromethyl-substituted quinoline derivatives against Plasmodium falciparum.

Materials:

-

Test compounds

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells

-

Complete parasite culture medium

-

SYBR Green I nucleic acid stain

-

96-well black microtiter plates

-

Positive control (e.g., chloroquine)

Procedure:

-

Maintain asynchronous cultures of P. falciparum.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add the parasitized red blood cells to the wells of a 96-well plate containing the test compounds.

-

Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.

-

After incubation, lyse the red blood cells and add SYBR Green I stain to quantify the parasite DNA.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits parasite growth by 50%.

Data Summary and Future Directions

The following table summarizes the hypothetical impact of the trichloromethyl group on the biological activity of quinoline derivatives, providing a framework for future experimental validation.

| Biological Activity | Postulated Effect of -CCl₃ Group | Key Experimental Readout |

| Antimicrobial | Increased membrane permeability and potential for enhanced enzyme inhibition. | Minimum Inhibitory Concentration (MIC) |

| Anticancer | Enhanced cellular uptake and potential for ROS-mediated apoptosis. | IC₅₀ in cancer cell lines |

| Antiparasitic | Increased accumulation in the parasite food vacuole and altered heme binding. | IC₅₀ against Plasmodium falciparum |

The field of quinoline derivatives with a trichloromethyl group is ripe for exploration. The synthetic pathways are established, and the foundational knowledge of the quinoline scaffold's biological activities provides a strong basis for targeted research. Future investigations should focus on:

-

Synthesis and Screening: A systematic synthesis of a library of trichloromethyl-substituted quinolines with variations in other positions of the quinoline ring, followed by comprehensive screening against a wide range of microbial, cancer, and parasitic targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects. This could involve enzyme inhibition assays, studies on membrane interactions, and analysis of cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A detailed investigation of how the position and electronic nature of substituents on the quinoline ring, in conjunction with the trichloromethyl group, influence biological activity. This will be crucial for the rational design of more potent and selective compounds.

Conclusion

Quinoline derivatives bearing a trichloromethyl group represent a largely untapped area of medicinal chemistry. While direct biological data is currently sparse, the known importance of the quinoline scaffold and the unique properties of the trichloromethyl group suggest a high potential for the discovery of novel therapeutic agents. This guide has provided a theoretical framework, key synthetic protocols, and a roadmap for the biological evaluation of these intriguing compounds. It is our hope that this document will stimulate further research and development in this promising field, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.

-

Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010). International Journal of Antimicrobial Agents.

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.

-

Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). Journal of the Serbian Chemical Society.

-

Results of antimicrobial activity of synthetic quinoline compounds. (n.d.). ResearchGate.

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2015). PubMed Central.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed Central.

-

Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed.

-

Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (2022). MDPI.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). PubMed Central.

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.

-

The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

Sources

- 1. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-6-methyl-2-(trichloromethyl)quinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide focuses on a specific, yet underexplored derivative, 4-Chloro-6-methyl-2-(trichloromethyl)quinoline. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established principles of quinoline chemistry and the known bioactivities of analogous structures. We will explore plausible synthetic routes, predict chemical reactivity, and delineate potential therapeutic applications, offering a roadmap for researchers interested in harnessing the potential of this and similar compounds in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. From the historical antimalarial quinine to modern anticancer and antibacterial agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[1]

This guide will focus on the potential of this compound, a molecule that combines several key pharmacophoric features:

-

The 4-Chloroquinoline Moiety: This feature is famously associated with antimalarial drugs like chloroquine and amodiaquine.[4][5] The chlorine atom at the 4-position is crucial for their mechanism of action, which involves interfering with heme detoxification in the malaria parasite.[5]

-

The 6-Methyl Group: The presence and position of alkyl groups on the quinoline ring can significantly influence the compound's biological activity and pharmacokinetic properties.[6][7]

-

The 2-(Trichloromethyl) Group: This functional group is a versatile synthetic handle and can also contribute to the molecule's biological profile. It can be a precursor to other functional groups and its strong electron-withdrawing nature can modulate the reactivity of the quinoline ring.

Given the limited direct data on this compound, this guide will extrapolate from the known chemistry and biology of related compounds to provide a robust framework for its investigation.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established methods for quinoline synthesis. A plausible and efficient route would likely involve a multi-step sequence starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the target molecule at the key bonds forming the quinoline ring.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A likely synthetic route would involve the condensation of an appropriately substituted aniline with a β-ketoester, followed by chlorination. A patent describes a similar synthesis for 2-trichloromethyl-4-chloroquinoline derivatives.[8]

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-(trichloromethyl)quinoline

This step can be achieved via a Conrad-Limpach or Knorr quinoline synthesis. The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.

-

Reactants: p-Toluidine and ethyl trichloroacetoacetate.

-

Conditions: The reaction is typically carried out at elevated temperatures.

-

Mechanism: The reaction proceeds through the formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline.

Step 2: Chlorination of 4-Hydroxy-6-methyl-2-(trichloromethyl)quinoline

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry.

-

Reagent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this conversion.[8]

-

Conditions: The reaction is typically performed by heating the 4-hydroxyquinoline in neat POCl₃ or in a high-boiling solvent.

-

Workup: Careful quenching of the excess POCl₃ with ice is required, followed by neutralization and extraction of the product.

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Potential Transformations

The presence of the 4-chloro and 2-(trichloromethyl) groups imparts specific reactivity to the molecule, opening up avenues for further derivatization.

| Functional Group | Reagent/Condition | Potential Product | Significance |

| 4-Chloro | Amines | 4-Aminoquinoline derivatives | Potential for antimalarial, anticancer, and antiviral agents.[4][5][9] |

| 4-Chloro | Alkoxides | 4-Alkoxyquinoline derivatives | Modulation of pharmacokinetic properties. |

| 2-(Trichloromethyl) | Hydrolysis (acidic or basic) | 2-Carboxyquinoline derivatives | Introduction of a carboxylic acid handle for further functionalization. |

| 2-(Trichloromethyl) | Reduction (e.g., with PPh₃) | 2-(Dichloromethyl)quinoline derivatives | Altering the electronic properties and steric bulk at the 2-position. |

Potential Therapeutic Applications

Based on the known biological activities of structurally related quinolines, this compound and its derivatives represent a promising area for therapeutic investigation.

Antimalarial Activity

The 4-chloroquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[4][5] The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's food vacuole. It is hypothesized that this compound could serve as a precursor for novel 4-aminoquinoline derivatives with potent antiplasmodial activity, potentially overcoming existing drug resistance.[5][10]

Caption: Hypothesized antimalarial mechanism of action.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer properties.[1][2] Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and the disruption of microtubule polymerization. The cytotoxic potential of this compound and its derivatives against various cancer cell lines warrants investigation.

Antimicrobial and Antiviral Potential

The quinoline core is also found in various antibacterial and antiviral agents.[9][11] For instance, fluoroquinolones are a major class of antibiotics. While this specific compound is not a fluoroquinolone, the inherent antimicrobial potential of the quinoline scaffold suggests that derivatives of this compound could be explored for their efficacy against a range of pathogens. Recent studies have also highlighted the potential of substituted quinolines against viruses like Influenza A.[9]

Conclusion and Future Directions

While this compound is not extensively characterized in the current scientific literature, its chemical structure suggests significant potential as a versatile intermediate and a scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its plausible synthesis, reactivity, and potential applications based on the rich chemistry and pharmacology of the quinoline class of compounds.

Future research should focus on:

-

Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for further study.

-

Library Synthesis: Utilizing the reactive handles of the molecule to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Biological Screening: Evaluating the synthesized compounds in a battery of in vitro and in vivo assays to assess their antimalarial, anticancer, antimicrobial, and antiviral activities.

The exploration of this and similar novel quinoline structures holds the promise of uncovering new chemical entities with significant therapeutic potential.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Reddy, P. V. N., et al. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 2011.

- Ajani, O. O., et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022.

- Abdel-Wahab, B. F., et al. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 2012.

- Singh, T., et al. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 2023.

- Kumar, S., et al. Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 2009.

- European Patent Office. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.

- Li, Y., et al. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 2022.

- Wang, Y., et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 2022.

- Kaur, K., et al. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 2021.

- Chem-Impex. 6-Methylquinoline.

- Rajapakse, C. S. K., et al. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 2015.

- de Villiers, K. A., et al. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 2021.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Derivatization of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline: A Technical Guide for Advanced Drug Discovery

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with a rich history of producing impactful therapeutic agents.[1] Within this class, 4-Chloro-6-methyl-2-(trichloromethyl)quinoline presents itself as a highly versatile, yet underexplored, platform for the generation of novel molecular entities. The strategic placement of a nucleophilic-susceptible chloro group at the 4-position, a modifiable trichloromethyl handle at the 2-position, and a lipophilic methyl group at the 6-position offers a triad of opportunities for chemical diversification. This guide provides an in-depth technical exploration of the derivatization potential of this core scaffold, moving beyond simple procedural outlines to delve into the mechanistic rationale and strategic considerations essential for researchers, scientists, and drug development professionals. We will illuminate the pathways to not only synthesize this core structure but also to strategically manipulate its key functional groups to unlock a diverse chemical space, with a particular focus on the synthesis of compounds with potential antimalarial activity.

The Core Scaffold: Synthesis and Strategic Considerations

The journey into the derivatization of our target molecule begins with its synthesis. A robust and scalable synthesis of the 4-hydroxy precursor is paramount, for which the Conrad-Limpach synthesis offers a time-tested and effective approach.[2] This is followed by a crucial chlorination step to install the reactive handle at the 4-position.

Synthesis of 4-Hydroxy-6-methyl-2-(trichloromethyl)quinoline